molecular formula C29H31N3O2 B11350573 4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one

4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B11350573
M. Wt: 453.6 g/mol
InChI Key: JJGKOVGXRSXVQL-UHFFFAOYSA-N
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Description

4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactionsKey reagents include 2,4-dimethylphenol, ethyl bromide, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrrolidinone moieties.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced benzimidazole derivatives.

Scientific Research Applications

4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)PYRROLIDIN-2-ONE involves interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)PYRROLIDIN-2-ONE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C29H31N3O2

Molecular Weight

453.6 g/mol

IUPAC Name

4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O2/c1-19-12-13-26(22(4)16-19)34-15-14-31-25-11-6-5-10-24(25)30-29(31)23-17-27(33)32(18-23)28-20(2)8-7-9-21(28)3/h5-13,16,23H,14-15,17-18H2,1-4H3

InChI Key

JJGKOVGXRSXVQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC=C5C)C)C

Origin of Product

United States

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